molecular formula C16H14F3N5O3 B2611917 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2034373-28-7

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide

Cat. No. B2611917
M. Wt: 381.315
InChI Key: WOKZIFKLAWCCFR-UHFFFAOYSA-N
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Description

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide” is a compound with the molecular formula C14H14N6O3 . It is also known by the synonyms AKOS026694712 and F6524-5645 .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using 1H NMR and mass spectra . The crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .


Chemical Reactions Analysis

The compound exhibits NADPH-dependent covalent binding to microsomal proteins . This covalent binding and glutathione conjugation proceed via bioactivation to a chemically reactive intermediate . The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in human and cytochrome P450 2A2, 3A1, and 3A2 in rats .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The topological polar surface area is 111 Ų .

Scientific Research Applications

Synthesis and Antioxidant Ability

Research into similar compounds, such as those involving the [1,2,4]triazolo and pyridazine moieties, has demonstrated significant antioxidant abilities. For instance, the synthesis of new derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety has shown compounds with notable antioxidant activity, surpassing even that of known antioxidants like ascorbic acid in some assays. This suggests potential applications in developing novel antioxidants (R. M. Shakir, K. Ali, & Dhuha Faruk. Hussain, 2017).

Antimicrobial Activities

The synthesis of 1,2,4-triazole derivatives has revealed compounds with good to moderate antimicrobial activities against various microorganisms. This points to the potential of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide and similar compounds in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2007).

Cytotoxicity and Antitumor Properties

Compounds with the triazolo[4,3-b]pyridazinone structure have been synthesized and evaluated for their in vitro cytotoxic antitumor properties, highlighting the potential therapeutic applications of these compounds in cancer treatment. The specific synthesis routes and the observed peri- and regioselectivity in reactions suggest avenues for designing novel antitumor agents with improved efficacy and selectivity (E. Rakib, S. Abouricha, A. Hannioui, N. Benchat, L. Ait M’barek, & A. Zyad, 2006).

Insecticidal Activities

The synthesis and evaluation of certain N-heterocycles derived from similar structural frameworks have shown high insecticidal activity against various pests, including Culex pipiens larvae. These findings underscore the potential of utilizing such compounds in developing new, more effective insecticides that can play a crucial role in pest management and agricultural productivity (S. K. Ramadan, Doaa R. Abdel Haleem, H. S. Abd-Rabboh, Nourhan M. Gad, Wael S. I. Abou-Elmagd, & David S. A. Haneen, 2022).

Safety And Hazards

The compound exhibits very high in vitro NADPH-dependent covalent binding to microsomal proteins . This could potentially lead to toxicity, and efforts to reduce bioactivation without compromising potency and pharmacokinetics were undertaken .

Future Directions

Efforts to reduce bioactivation without compromising potency and pharmacokinetics resulted in the discovery of a new compound, with the major metabolic transformation occurring on the naphthyridine ring alkoxy substituent . This suggests that future research could focus on introducing alternative metabolic soft spots into the molecule to minimize the potential risk of toxicity .

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3/c1-3-27-12-5-4-10-21-22-11(24(10)23-12)7-20-16(25)8-6-9(17)14(19)15(26-2)13(8)18/h4-6H,3,7H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKZIFKLAWCCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=C(C(=C3F)OC)F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide

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